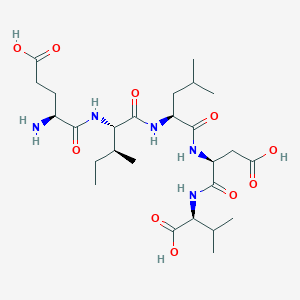
methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the CAS Number: 201294-27-1. It has a linear formula of C11H11NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.21 . It is a solid at room temperature . The melting point is between 148 - 151 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has shown promise in the field of oncology. Derivatives of the core structure have been synthesized and evaluated for their growth inhibition properties in various human solid tumor cell lines and leukemia HL-60 cell lines . Some derivatives exhibited more potent antitumor activity than the control drug temozolomide, particularly against breast cancer cell T47D . The enhanced water solubility of these compounds also suggests potential for improved drug delivery systems in cancer therapy .
Antimicrobial Agents
Research indicates that there is significant potential for developing new antimicrobial agents based on this compound. Studies suggest that further exploration could lead to the design of potent antimicrobial drugs .
Pharmacological Activities
The compound’s scaffold, 1,2,4-benzothiadiazine-1,1-dioxide, has been associated with a variety of pharmacological activities. These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of KATP channels and AMPA receptors . This suggests that Methyl 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate could be a versatile tool in drug discovery and development.
Synthesis of Imidazole Containing Compounds
The compound has been utilized in the synthesis of imidazole-containing compounds, which have a wide range of therapeutic potentials. This includes activities such as antifungal, antibacterial, and antitubercular properties .
Biological Evaluation
There has been ongoing research into the biological evaluation of N-substituted derivatives of this compound. These studies are crucial for understanding the bioactivity and potential therapeutic applications of these derivatives .
Versatile Scaffold for Drug Design
The compound’s core structure is part of the 2H/4H-Chromenes scaffold, which is biologically attractive due to its versatility. It has been used in various synthetic approaches, including green catalysts and ultrasonic synthesis, indicating its potential as a scaffold for designing new drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-12-8-4-3-7(11(14)15-2)5-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINYHJHLMHJSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441759 |
Source


|
| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201294-27-1 |
Source


|
| Record name | methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)








![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
